(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a butanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves a multi-step process:
Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.
Synthesis of Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.
Condensation Reaction: The quinoline derivative is then condensed with the thiazolidinone intermediate in the presence of a base to form the desired product.
Final Acidification: The final step involves acidification to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Anti-inflammatory: The compound has been investigated for its anti-inflammatory properties.
Cancer Research: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(5-((6-chloroquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a chloro group instead of a methoxy group.
(Z)-4-(5-((6-hydroxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and hydroxy analogs, which may have different pharmacological profiles and chemical behaviors.
Properties
IUPAC Name |
4-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-13-6-7-14-11(9-13)4-5-12(19-14)10-15-17(23)20(18(25)26-15)8-2-3-16(21)22/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQYTYNKOVVEV-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.